molecular formula C17H20FN3O3S2 B2401172 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1448060-98-7

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2401172
CAS No.: 1448060-98-7
M. Wt: 397.48
InChI Key: IALQHVLBESATBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20FN3O3S2 and its molecular weight is 397.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target proteins.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals , it is likely that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals , it is likely that this compound could have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S2/c1-2-3-15-16(25-20-19-15)17(22)21-10-8-14(9-11-21)26(23,24)13-6-4-12(18)5-7-13/h4-7,14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALQHVLBESATBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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